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molecular formula C12H18N2O3 B8089494 tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B8089494
M. Wt: 238.28 g/mol
InChI Key: DGUWHVSVPLKMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481585B2

Procedure details

45 g of methyl N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)-2-methylalaninate were dissolved in dioxane (240 ml) under nitrogen and 7.9 g of sodium hydride were added. The mixture was refluxed for 6 hours (120° C. internal temperature), and then left to stand overnight at room temperature (TLC: CH2Cl2/EtOH 90/10). The solvent was evaporated, water was added (1000 ml) and the mixture was brought to pH 3-4 with citric acid. The aqueous layer was extracted 4 times with ethyl acetate, the extracts washed with a limited amount of water and evaporated. Then the residue was taken up with hexane, evaporated and crystallized from hexane. 33.1 g of tert-butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate were thus obtained (yield: 85%).
Name
methyl N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)-2-methylalaninate
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:16][CH2:17][C:18]#[N:19])[C:9]([CH3:15])([C:11]([O:13]C)=O)[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].C(Cl)Cl.CCO>O1CCOCC1>[C:18]([C:17]1[CH2:16][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C:9]([CH3:10])([CH3:15])[C:11]=1[OH:13])#[N:19] |f:1.2,3.4|

Inputs

Step One
Name
methyl N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)-2-methylalaninate
Quantity
45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(C)(C(=O)OC)C)CCC#N
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added (1000 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 4 times with ethyl acetate
WASH
Type
WASH
Details
the extracts washed with a limited amount of water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C(N(C1)C(=O)OC(C)(C)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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